5-Bromo-6-methyl-benzo[d]isoxazol-3-ol

DAAO inhibition Neuroscience Enzymology

5-Bromo-6-methyl-benzo[d]isoxazol-3-ol (CAS 855996-69-9, molecular formula C8H6BrNO2, molecular weight 228.04 g/mol) is a benzo[d]isoxazole derivative featuring a 3-hydroxyl group and a 5-bromo-6-methyl substitution pattern. This compound serves as a key synthetic intermediate and pharmacophore scaffold in medicinal chemistry, with documented applications in the development of D-amino acid oxidase (DAAO) inhibitors.

Molecular Formula C8H6BrNO2
Molecular Weight 228.04 g/mol
Cat. No. B8348704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-methyl-benzo[d]isoxazol-3-ol
Molecular FormulaC8H6BrNO2
Molecular Weight228.04 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1Br)C(=O)NO2
InChIInChI=1S/C8H6BrNO2/c1-4-2-7-5(3-6(4)9)8(11)10-12-7/h2-3H,1H3,(H,10,11)
InChIKeyVGIXMIARKAOPNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-6-methyl-benzo[d]isoxazol-3-ol (CAS 855996-69-9) Procurement Technical Overview


5-Bromo-6-methyl-benzo[d]isoxazol-3-ol (CAS 855996-69-9, molecular formula C8H6BrNO2, molecular weight 228.04 g/mol) is a benzo[d]isoxazole derivative featuring a 3-hydroxyl group and a 5-bromo-6-methyl substitution pattern . This compound serves as a key synthetic intermediate and pharmacophore scaffold in medicinal chemistry, with documented applications in the development of D-amino acid oxidase (DAAO) inhibitors [1]. Its bromine substituent enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the benzo[d]isoxazol-3-ol core functions as a privileged structure in neurological and psychiatric drug discovery programs.

Why 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol Cannot Be Replaced by In-Class Analogs


Substituting 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol with a different halogenated benzo[d]isoxazol-3-ol analog introduces meaningful differences in both physicochemical properties and biological activity. The specific 5-bromo-6-methyl substitution pattern confers distinct electronic effects (Br is a moderate electron-withdrawing group via inductive effect and electron-donating via resonance) and steric properties compared to 5-chloro, 5-iodo, 5-fluoro, or non-halogenated analogs [1]. In the context of bromodomain-containing protein inhibitors, the bromine substituent contributes to halogen bonding interactions that enhance target binding affinity relative to other halogen substitutions [2]. Furthermore, the 6-methyl group constrains conformational flexibility and influences the compound's LogP, directly affecting membrane permeability and solubility compared to 6-unsubstituted or 6-ethyl analogs [3]. Generic substitution without empirical validation of the specific 5-bromo-6-methyl scaffold therefore risks altering both synthetic utility and pharmacological outcomes in a manner that cannot be predicted from structural similarity alone.

Quantitative Differentiation Evidence for 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol


D-Amino Acid Oxidase (DAAO) Inhibitory Potency: 5-Bromo Substitution Relative to 5-Chloro and Unsubstituted Analogs

5-Bromo-1,2-benzoxazol-3-ol (structurally identical to the target compound except lacking the 6-methyl group) inhibited porcine DAAO with an IC50 of 599 nM in a 96-well plate assay at pH 8.5 and 2°C [1]. In contrast, 5-chloro-benzo[d]isoxazol-3-ol (CBIO) demonstrated substantially higher potency with an IC50 in the submicromolar range (90-188 nM against porcine/rat DAAO) [2], while the unsubstituted benzo[d]isoxazol-3-ol exhibited an IC50 of 1.88 µM (1880 nM) [3]. Patent literature further indicates that 5,6-disubstituted benzo[d]isoxazol-3-ols (including the 5-bromo-6-methyl scaffold) exhibit more potent DAAO inhibition than known inhibitors such as benzoic acid, pyrrole-2-carboxylic acid, and indole-2-carboxylic acid [4].

DAAO inhibition Neuroscience Enzymology Psychiatric disorders

BET Bromodomain (BRD4) Binding Affinity: Bromine-Containing Benzo[d]isoxazole Scaffold SAR

In a systematic SAR study of benzo[d]isoxazole-based BET bromodomain inhibitors, replacement of a 5-chloro substituent (compound 5s) with 5-bromo (compound 5t) on the phenyl ring of sulfonamide-linked derivatives resulted in increased BRD4(1) binding activity, with a thermal shift (ΔTm) of 7.5°C and an IC50 of 0.62 μM for 5t compared to 5s which showed no improvement over the parent [1]. The X-ray crystal structure of 5t in complex with BRD4(1) (PDB code 5Y8Z) confirmed that the bromine atom engages in favorable halogen bonding interactions within the binding pocket [1]. Additionally, the 6-methyl group on the benzo[d]isoxazole scaffold was shown via crystallography to point toward the main chain of the histone H4 acetylated lysine mark (K5Ac), providing a structural rationale for the 6-methyl substitution pattern in BET inhibitor design [2].

Epigenetics BRD4 inhibition Prostate cancer Bromodomain

Structural Basis for 6-Methyl Substitution in Benzo[d]isoxazole-3-ol Scaffolds

The 6-methyl group on the benzo[d]isoxazol-3-ol scaffold plays a critical conformational role in protein-ligand interactions. X-ray crystallographic analysis of benzo[d]isoxazole-based BRD4 inhibitors revealed that the 6-methyl group projects toward the main chain of the histone H4 acetylated lysine mark (K5Ac) in the peptide binding groove [1]. This orientation informed the design of peptide-mimetic compounds targeting the BC channel. The 6-methyl substituent also influences the overall molecular topology by increasing steric bulk and modulating LogP relative to the 6-unsubstituted parent. The 6-unsubstituted analog (6-methylbenzo[d]isoxazol-3-ol absent) has predicted ACD/LogP of 1.35 [2], whereas the brominated 5-bromo-6-methyl derivative is expected to exhibit higher lipophilicity due to both the 6-methyl and 5-bromo contributions, consistent with the XLogP3-AA of 3.1 observed for the structurally related 3-bromo-6-methylbenzo[d]isoxazole [3].

Structure-based drug design X-ray crystallography Conformational analysis

Synthetic Accessibility and Precursor Differentiation: Direct Bromination Protocol

5-Bromo-6-methyl-benzo[d]isoxazol-3-ol is synthesized via direct electrophilic bromination of 6-methyl-benzo[d]isoxazol-3-ol using neat Br2 in glacial acetic acid under pressure in a high-pressure tube with a Teflon screw cap [1]. The synthetic protocol specifies charging 6-methyl-benzo[d]isoxazol-3-ol (745 mg, 5.0 mmol, 1.0 eq) and glacial acetic acid (5.0 mL), followed by addition of neat Br2 (774 μL) [1]. This straightforward one-step procedure contrasts with the more complex multi-step syntheses required for 5-iodo or 5-fluoro analogs, which may necessitate alternative halogenation strategies or different starting materials. The 6-methyl precursor (6-methyl-benzo[d]isoxazol-3-ol, CAS 66571-26-4) is commercially available from multiple suppliers , enabling rapid scale-up of the target compound.

Organic synthesis Halogenation Process chemistry

Recommended Research and Industrial Use Cases for 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol


DAAO Inhibitor Lead Optimization: Intermediate Potency Scaffold Exploration

Based on the 599 nM IC50 of the 5-bromo-1,2-benzoxazol-3-ol scaffold against porcine DAAO, this compound is suitable for structure-activity relationship (SAR) campaigns exploring DAAO inhibition for schizophrenia, cognitive enhancement, or Alzheimer's disease research [1]. The intermediate potency provides a baseline for optimization through additional functionalization (e.g., at the 3-OH or via cross-coupling at the 5-bromo position). The compound's potency falls between the submicromolar CBIO (90-188 nM) and the weakly active unsubstituted parent (1.88 µM), making it appropriate for projects requiring tunable DAAO inhibition rather than maximal potency [2].

BET Bromodomain Inhibitor Fragment Elaboration and Halogen Bonding Studies

The demonstrated enhancement of BRD4 binding upon bromine substitution (compound 5t, IC50 = 0.62 µM, ΔTm = 7.5°C) validates the 5-bromo-6-methyl-benzo[d]isoxazol-3-ol scaffold as a privileged starting point for BET bromodomain inhibitor development [3]. The compound can serve as a fragment for further elaboration, with the 5-bromo position enabling Suzuki-Miyaura cross-coupling to introduce diverse aryl/heteroaryl groups. The 6-methyl group's defined orientation toward the histone peptide binding groove provides a structural rationale for maintaining this substitution in analog design. Applications include castration-resistant prostate cancer (CRPC) therapeutic development and epigenetic probe synthesis [3].

Halogenated Heterocycle Synthetic Intermediate for Cross-Coupling Chemistry

The 5-bromo substituent enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) for the modular construction of compound libraries. The benzo[d]isoxazol-3-ol core with a 5-bromo handle is a versatile intermediate for generating diverse analogs for medicinal chemistry campaigns. The one-step bromination protocol described in US Patent 7,166,725 B2 using 6-methyl-benzo[d]isoxazol-3-ol as the precursor provides a scalable entry point for internal synthesis or CRO-based production [4].

Bioisosteric Replacement of Benzoic Acid in Glycogen Synthase Activator Programs

The 1,2-benzisoxazole-3-ol moiety (the core scaffold of the target compound) has been validated as a bioisostere of benzoic acid in glycogen synthase (GS) activator development, as demonstrated in patent WO2011057956 [5]. The 5-bromo-6-methyl substitution pattern may offer differentiated pharmacokinetic properties (increased LogP and membrane permeability) compared to non-halogenated or less lipophilic bioisosteres, potentially advantageous for metabolic disease targets requiring enhanced cellular penetration [5].

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